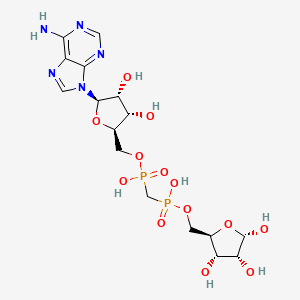
alpha-beta Methylene ADP-ribose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-diphosphate ribose (AMPCPR) is a synthetic analogue of adenosine 5’-diphosphate ribose (ADPR), an intracellular signaling molecule generated from nicotinamide adenine dinucleotide (NAD+). AMPCPR is designed to mimic the structure and function of ADPR while being resistant to hydrolysis by pyrophosphatases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMPCPR involves the substitution of the pyrophosphate group in ADPR with a non-hydrolysable methylene bis-phosphonate group. This is achieved through a tandem N,N’-dicyclohexylcarbodiimide coupling to phosphonoacetic acid . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates.
Industrial Production Methods
While specific industrial production methods for AMPCPR are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
AMPCPR undergoes various chemical reactions, including:
Substitution Reactions: The methylene bis-phosphonate group can participate in substitution reactions with nucleophiles.
Hydrolysis Resistance: Unlike ADPR, AMPCPR is resistant to hydrolysis by pyrophosphatases, making it stable in biological systems.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of AMPCPR include:
- N,N’-dicyclohexylcarbodiimide (DCC)
- Phosphonoacetic acid
- Anhydrous solvents (e.g., dichloromethane)
Major Products
The major product formed from the synthesis of AMPCPR is the methylene bis-phosphonate analogue of ADPR, which retains the ability to interact with ADPR targets while being resistant to enzymatic degradation .
Scientific Research Applications
AMPCPR has several scientific research applications, including:
Chemical Biology: Used to study the mechanism of activation of ADPR targets and their downstream effects.
Calcium Signaling: Investigated for its role in cellular calcium signaling pathways.
Drug Discovery: Utilized in the development of novel therapeutics targeting ADPR-related pathways.
Mechanism of Action
AMPCPR exerts its effects by mimicking the structure and function of ADPR. It interacts with ADPR targets, such as the transient receptor potential cation channel subfamily M member 2 (TRPM2), while being resistant to hydrolysis by pyrophosphatases . This allows for prolonged activation or inhibition of ADPR-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-diphosphate ribose (ADPR): The natural intracellular signaling molecule from which AMPCPR is derived.
Cyclic ADP-ribose (cADPR): Another ADPR analogue involved in calcium signaling.
Uniqueness
AMPCPR is unique due to its resistance to hydrolysis by pyrophosphatases, which allows it to maintain its biological activity in cellular environments where ADPR would be rapidly degraded .
Properties
Molecular Formula |
C16H25N5O13P2 |
|---|---|
Molecular Weight |
557.34 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy-[[(2R,3S,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C16H25N5O13P2/c17-13-8-14(19-3-18-13)21(4-20-8)15-11(24)9(22)6(33-15)1-31-35(27,28)5-36(29,30)32-2-7-10(23)12(25)16(26)34-7/h3-4,6-7,9-12,15-16,22-26H,1-2,5H2,(H,27,28)(H,29,30)(H2,17,18,19)/t6-,7-,9-,10-,11-,12-,15-,16+/m1/s1 |
InChI Key |
ZPZRETFSCSWNDT-DBXCYWGHSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@H](O4)O)O)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















